molecular formula C10H17N3 B8325717 6-amino-4-methyl-2-Pyridinebutanamine

6-amino-4-methyl-2-Pyridinebutanamine

Cat. No. B8325717
M. Wt: 179.26 g/mol
InChI Key: GBHPDWYFGJHBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine (429 mg, 1.28 mmol) was dissolved in 6.5 mL of 95% ethanol and 2.5 mL of water was added followed by 818 mg (11.8 mmol) of hydroxylamine hydrochloride and 450 mg (6.96 mmol) of 87% potassium hydroxide. The mixture was heated in a 100° C. oil bath for 18 h. After cooling the reaction to room temperature, most of the ethanol was removed on a rotary evaporator. The residue was partitioned between 10 mL of 2 N aqueous hydrochloric acid and 20 mL of ethyl ether. The aqueous layer was made strongly basic by the addition of solid 87% potassium hydroxide and then extracted with 3×20 mL of ethyl ether. The combined ethyl ether extracts were dried over potassium hydroxide and sodium sulfate, decanted, and evaporated. The residue was purified by flash column chromatography on 6 g of silica gel eluting with 100 mL of 1% ammonium hydroxide and 7% methanol in dichloromethane followed by 100 mL of 2% ammonium hydroxide and 10% methanol in dichloromethane to give 172 mg (75% yield) of 2-amino-6-(4-aminobutyl)-4-methylpyridine as a light amber oil.
Name
4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
818 mg
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]2C(C)=CC=C2C)[N:5]=[C:4]([N:19]2C(C)=CC=C2C)[CH:3]=1.O.Cl.NO.[OH-].[K+]>C(O)C>[NH2:19][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[N:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine
Quantity
429 mg
Type
reactant
Smiles
CC1=CC(=NC(=C1)CCCCN1C(=CC=C1C)C)N1C(=CC=C1C)C
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
818 mg
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
450 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
most of the ethanol was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 10 mL of 2 N aqueous hydrochloric acid and 20 mL of ethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was made strongly basic by the addition of solid 87% potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 mL of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl ether extracts were dried over potassium hydroxide and sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on 6 g of silica gel eluting with 100 mL of 1% ammonium hydroxide and 7% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)C)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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